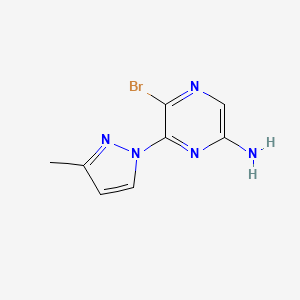

5-bromo-6-(3-methyl-1H-pyrazol-1-yl)pyrazin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

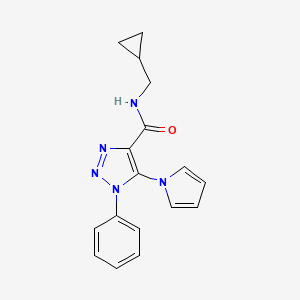

5-bromo-6-(3-methyl-1H-pyrazol-1-yl)pyrazin-2-amine is a chemical compound with the molecular formula C8H8BrN5. It has a molecular weight of 254.09 . This compound is a key intermediate in the synthesis of various biologically active compounds .

Synthesis Analysis

The synthesis of pyrazole compounds, such as 5-bromo-6-(3-methyl-1H-pyrazol-1-yl)pyrazin-2-amine, involves several methods. One common method is the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . These methods offer mild conditions, broad substrate scope, and excellent functional group tolerance .Molecular Structure Analysis

The InChI code for 5-bromo-6-(3-methyl-1H-pyrazol-1-yl)pyrazin-2-amine is 1S/C8H8BrN5/c1-5-2-3-14(13-5)8-7(9)11-4-6(10)12-8/h2-4H,1H3,(H2,10,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Chemical Reactions Analysis

Pyrazole compounds, including 5-bromo-6-(3-methyl-1H-pyrazol-1-yl)pyrazin-2-amine, can undergo various chemical reactions. For instance, they can participate in acceptorless dehydrogenative coupling reactions with 1,3-diols to provide pyrazoles and 2-pyrazolines . They can also undergo a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates .Scientific Research Applications

Synthesis and Derivatives Development

Research involving "5-bromo-6-(3-methyl-1H-pyrazol-1-yl)pyrazin-2-amine" often focuses on synthesizing novel compounds that could have various potential applications, including pharmacological activities. For instance, the synthesis of novel furo[3,2-e]pyrazolo[3,4-b]pyrazines and related heterocycles has been explored through reactions involving similar compounds. These synthesized molecules are proposed for future studies to investigate their pharmacological activities, highlighting the compound's role as a precursor in creating potentially active pharmacological agents (Kamal El‐dean et al., 2018).

Antibacterial Activity

Another significant area of research is the exploration of antibacterial properties. Pyrazole amide derivatives synthesized from compounds structurally related to "5-bromo-6-(3-methyl-1H-pyrazol-1-yl)pyrazin-2-amine" have shown potential against New Delhi metallo-β-lactamase-1 (NDM-1) producing bacteria. This suggests that derivatives of the compound could be effective in addressing antibiotic resistance, a major global health challenge (Ahmad et al., 2021).

Chemical Structure and Reactivity

The chemical structure and reactivity of derivatives of "5-bromo-6-(3-methyl-1H-pyrazol-1-yl)pyrazin-2-amine" have been studied extensively. For instance, the structural characterization of polymorphs derived from related compounds provides insights into their molecular structures, which is crucial for understanding their reactivity and potential applications in developing new materials or drugs (Böck et al., 2020).

Nonlinear Optical Properties

Derivatives of "5-bromo-6-(3-methyl-1H-pyrazol-1-yl)pyrazin-2-amine" have been investigated for their nonlinear optical properties. This research area is of interest for the development of materials for optical applications, including telecommunications and information processing. Studies on functionalized thiophene-based pyrazole amides, for example, have explored their structural features and nonlinear optical properties through computational applications, indicating the potential of these compounds in optical technologies (Kanwal et al., 2022).

properties

IUPAC Name |

5-bromo-6-(3-methylpyrazol-1-yl)pyrazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN5/c1-5-2-3-14(13-5)8-7(9)11-4-6(10)12-8/h2-4H,1H3,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDMVOBXAGFHUSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=NC(=CN=C2Br)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-6-(3-methyl-1H-pyrazol-1-yl)pyrazin-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

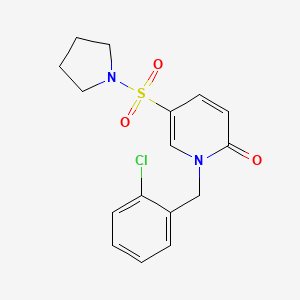

![5-(2-chloro-4-fluorobenzyl)-3-(2-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2987379.png)

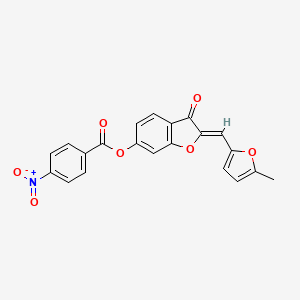

![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-chlorophenethyl)acetamide](/img/structure/B2987381.png)

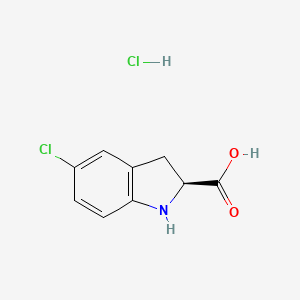

![(Z)-2-nitro-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2987395.png)

![N-[4-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]-2-thiophenecarboxamide](/img/structure/B2987399.png)

![(2S,3S)-2,3-dihydroxy-3-[(2-methoxyphenyl)carbamoyl]propanoic acid](/img/structure/B2987402.png)